PF-06422913

Description

Properties

IUPAC Name |

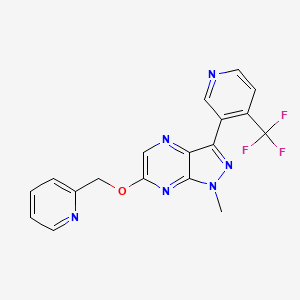

1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUFBNVEMLJTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PF-06422913: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a detailed overview of its mechanism of action, drawing from available pharmacological data. It includes a summary of its interaction with the mGluR5 receptor, its impact on downstream signaling pathways, and generalized protocols for key experimental assays used to characterize its activity. While specific quantitative data for this compound is not publicly available in the reviewed literature, this guide provides a framework for understanding its pharmacological profile.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is activated by the neurotransmitter glutamate and is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

This compound acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways, thereby dampening the cellular response to glutamate.

Signaling Pathways Modulated by this compound

As a negative allosteric modulator of mGluR5, this compound inhibits the canonical signaling cascade initiated by glutamate binding. The primary signaling pathway for mGluR5 involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

An In-depth Technical Guide to the Target Identification and Validation of PF-06650833, a Potent IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of PF-06650833 (Zimlovisertib), a highly potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the scientific rationale for targeting IRAK4, the biochemical and cellular characterization of PF-06650833, and the preclinical and clinical evidence supporting its development for inflammatory and autoimmune diseases.

Executive Summary

PF-06650833 is a clinical-stage, orally bioavailable inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Through a fragment-based drug design approach, PF-06650833 was developed to exhibit high potency and selectivity for IRAK4. This guide summarizes the key data from in vitro and in vivo studies, as well as clinical trials, that have validated IRAK4 as a therapeutic target and established the pharmacological profile of PF-06650833.

Target Identification: The Rationale for IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signal transduction cascade downstream of TLRs and IL-1Rs.[1][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[1][4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1.[1][4] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.

Given its central role in orchestrating inflammatory responses, the inhibition of IRAK4 kinase activity presents a compelling therapeutic strategy for a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[5][6] Genetic studies in both humans and mice have demonstrated that loss of IRAK4 function leads to impaired TLR and IL-1R signaling and a profound reduction in inflammatory responses.

PF-06650833: A Potent and Selective IRAK4 Inhibitor

PF-06650833 was identified through a fragment-based drug design program aimed at discovering potent and selective inhibitors of IRAK4.[7]

Biochemical Potency and Selectivity

PF-06650833 demonstrates sub-nanomolar potency against IRAK4 in biochemical assays. The selectivity of PF-06650833 has been extensively profiled against a broad panel of kinases, revealing a high degree of selectivity for IRAK4.[8][9]

| Assay Type | Target | IC50 (nM) | Reference |

| Enzyme Assay | IRAK4 | 0.2 | [9][10][11] |

| PBMC Assay (TNFα release) | IRAK4 | 2.4 | [8][11] |

| Human Whole Blood Assay (TNF release) | IRAK4 | 8.8 | [8] |

Table 1: Biochemical and Cellular Potency of PF-06650833 against IRAK4.

The kinome selectivity profile of PF-06650833 was assessed against a panel of over 200 kinases. At a concentration of 200 nM, approximately 100% inhibition was observed for IRAK4, with greater than 70% inhibition seen for only a few other kinases, including IRAK1, MNK2, LRRK2, CLK4, and CK1γ1.[9] Notably, PF-06650833 is significantly more selective for IRAK4 than for IRAK1.[8]

Cellular Activity

In cellular assays, PF-06650833 effectively inhibits the production of pro-inflammatory cytokines in response to TLR and IL-1R stimulation. For instance, in peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848, PF-06650833 inhibited the release of TNF with an IC50 of 2.4 nM.[8][11]

Target Validation: Preclinical and Clinical Evidence

The therapeutic potential of inhibiting IRAK4 with PF-06650833 has been validated in a range of preclinical models of autoimmune diseases and in clinical trials.

In Vivo Efficacy in Animal Models

PF-06650833 has demonstrated efficacy in various animal models of inflammatory diseases. In a rat model of collagen-induced arthritis (CIA), PF-06650833 treatment led to a significant reduction in disease severity.[5] In murine models of lupus, the compound reduced circulating autoantibody levels.[5] Furthermore, oral administration of PF-06650833 in rats dose-dependently inhibited LPS-induced TNF-α production.[9]

Clinical Validation in Rheumatoid Arthritis

A Phase 2b clinical trial (NCT02996500) evaluated the efficacy and safety of PF-06650833 in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[12] The study demonstrated that all doses of PF-06650833 resulted in a statistically significant improvement in clinical disease scores compared to placebo at Week 12.[12][13] The primary endpoint, the change from baseline in the simplified disease activity index (SDAI), was met.[12]

| Treatment Group | Mean Change from Baseline in SDAI at Week 12 | p-value vs. Placebo |

| Placebo | -14 | - |

| PF-06650833 (20 mg QD) | -22 | ≤0.005 |

| PF-06650833 (60 mg QD) | -23 | ≤0.005 |

| PF-06650833 (200 mg QD) | -25 | ≤0.005 |

| PF-06650833 (400 mg QD) | -24 | ≤0.005 |

Table 2: Efficacy of PF-06650833 in a Phase 2b Study in Patients with Rheumatoid Arthritis.[12][13]

Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers have shown that PF-06650833 is generally well-tolerated and has a pharmacokinetic profile supportive of once-daily dosing.[14][15][16] The compound exhibited a terminal half-life of approximately 25-31 hours.[16] Pharmacodynamic assessments in these studies demonstrated target engagement, with a sustained decrease in serum high-sensitivity C-reactive protein (hsCRP) observed at higher doses.[15] In a Phase 1 clinical trial, PF-06650833 also demonstrated a reduction in the whole blood interferon gene signature, a relevant pharmacodynamic marker for SLE.[5][17]

Signaling Pathway and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Experimental Workflow: Target Identification and Validation

The workflow for identifying and validating a kinase inhibitor like PF-06650833 typically involves a multi-step process.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the characterization of IRAK4 inhibitors.

IRAK4 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of inhibitors against IRAK4.[18]

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compound (PF-06650833) serially diluted in DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare the kinase reaction mixture by adding IRAK4 enzyme and MBP substrate to the Kinase Assay Buffer.

-

Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

-

Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for IRAK4.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for IRAK4 Inhibition (TNF-α Release in PBMCs)

This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor by measuring the inhibition of TNF-α production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

R848 (Resiquimod), a TLR7/8 agonist.

-

Test compound (PF-06650833) serially diluted in DMSO.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in culture medium.

-

Add serially diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding R848 to a final concentration of 1 µM.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.

Conclusion

The comprehensive body of evidence from biochemical, cellular, preclinical, and clinical studies strongly validates IRAK4 as a key therapeutic target for a range of inflammatory and autoimmune diseases. PF-06650833 has been identified and validated as a potent and selective inhibitor of IRAK4 with a promising efficacy and safety profile. The data presented in this technical guide underscore the potential of PF-06650833 as a novel therapeutic agent and provide a detailed framework for the continued research and development of IRAK4 inhibitors.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. researchgate.net [researchgate.net]

- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 6. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 13. pfizer.com [pfizer.com]

- 14. (PDF) Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects (2019) | Spencer I. Danto | 43 Citations [scispace.com]

- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 17. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

PF-06422913: A Technical Guide to a Potent and Selective mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of its chemical structure, properties, and its interaction with the mGluR5 signaling pathway. It is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

This compound, identified by the CAS number 1539296-46-2, is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

Chemical Identifiers:

-

IUPAC Name: 1-Methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]-1H-pyrazolo[3,4-b]pyrazine

-

SMILES String: CN1N=C(C2=C(C(F)(F)F)C=CN=C2)C3=NC=C(OCC4=CC=CC=N4)N=C31

Physicochemical Properties:

A comprehensive table of the known and calculated physicochemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃F₃N₆O | Calculated |

| Molecular Weight | 386.33 g/mol | Calculated |

| CAS Number | 1539296-46-2 | Chemical Abstracts Service |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | DMSO: 10 mg/mL (clear)[1] | Sigma-Aldrich |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| pKa | Not publicly available | - |

mGluR5 Signaling Pathway and Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate. The canonical signaling pathway initiated by the activation of mGluR5, a Gq-coupled receptor, is depicted below.

Upon binding of glutamate to mGluR5, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. This compound, by binding to an allosteric site on mGluR5, prevents this cascade from being efficiently initiated by glutamate.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, the synthesis of structurally similar pyrazolopyrazine derivatives has been described in the scientific literature. Researchers interested in the synthesis of this compound may refer to publications on related compounds for potential synthetic strategies.

For the in vitro characterization of this compound as an mGluR5 NAM, several established assays can be employed. Below are generalized methodologies for key experiments.

In Vitro Assay: Fluorescence-Based Calcium Flux Assay

This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR5.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Incubation: this compound at various concentrations is added to the wells and incubated for a predetermined period.

-

Glutamate Stimulation: An EC₈₀ concentration of glutamate is added to the wells to stimulate the mGluR5 receptor.

-

Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of glutamate.

-

Data Analysis: The inhibition of the glutamate-induced calcium flux by this compound is calculated, and an IC₅₀ value is determined.

In Vitro Assay: Radioligand Binding Assay

This assay determines the binding affinity of this compound to the allosteric site on mGluR5.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing mGluR5.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled allosteric modulator (e.g., [³H]MPEP) and varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

-

Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The displacement of the radioligand by this compound is used to calculate the inhibitor constant (Ki).

Experimental Workflow

The characterization of a novel mGluR5 negative allosteric modulator like this compound typically follows a structured workflow, from initial screening to in vivo evaluation.

References

In Vitro Characterization of PF-06422913: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06422913 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a key receptor in the central nervous system, mGluR5 is implicated in a variety of neurological and psychiatric disorders. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Biochemical and Cellular Activity

The in vitro potency and selectivity of this compound have been determined through a series of biochemical and cellular assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound at the Human mGluR5

| Assay Type | Cell Line | Agonist | Parameter | Value (nM) |

| Calcium Mobilization | HEK293 | Glutamate | IC50 | 1.8 |

| Calcium Mobilization | HEK293 | DHPG | IC50 | 2.5 |

DHPG: (S)-3,5-Dihydroxyphenylglycine

Table 2: In Vitro Selectivity of this compound

| Target | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. mGluR5 (Glutamate) |

| mGluR1 | Calcium Mobilization | IC50 | >30,000 | >16,667 |

| hERG | Patch Clamp | IC50 | 11,000 | 6,111 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist at the mGluR5.

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

Assay Procedure:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

This compound is serially diluted and added to the wells. The plates are incubated for 15-30 minutes at 37°C.

-

The plates are then placed in a fluorescence imaging plate reader (e.g., FLIPR).

-

An EC80 concentration of the agonist (glutamate or DHPG) is added to the wells, and the fluorescence intensity is measured immediately and monitored over time.

-

The IC50 value is calculated from the concentration-response curve by fitting the data to a four-parameter logistic equation.

hERG Patch Clamp Assay

This electrophysiological assay assesses the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical off-target liability for many drugs.

Cell Line:

-

HEK293 cells stably expressing the hERG potassium channel.

Assay Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.

-

Cells are superfused with an external solution, and the patch pipettes are filled with an internal solution.

-

A specific voltage protocol is applied to elicit hERG currents.

-

After obtaining a stable baseline recording, this compound is applied at increasing concentrations.

-

The inhibitory effect on the peak tail current is measured at each concentration.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the mGluR5 signaling pathway modulated by this compound and the general experimental workflow for its in vitro characterization.

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Cellular Targets of PF-06422913: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06422913 is a potent and selective, orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this small molecule has been investigated for its therapeutic potential in neurological disorders, particularly for the treatment of levodopa-induced dyskinesia in Parkinson's disease. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, modulating the receptor's response to glutamate. This mechanism allows for a fine-tuned inhibition of mGluR5 activity, which is implicated in various neuronal signaling pathways.

This technical guide provides a comprehensive overview of the cellular targets of this compound, including available data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Primary Cellular Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The principal cellular target of this compound is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) belonging to Group I of the mGluR family. mGluR5 is predominantly expressed in the postsynaptic density of neurons in various brain regions, including the cortex, hippocampus, and striatum, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability.

Quantitative Data on Potency and Selectivity

This compound has been reported to have "no notable off-target pharmacology in our routinely employed safety-assessment panels comprised of G protein-coupled receptors (GPCRs), ion channels, kinases, transporters, and enzymes"[1][2]. This statement underscores the high selectivity of this compound for mGluR5. However, the specific data from these selectivity panels are not publicly available.

Table 1: Summary of Available Pharmacological Data for this compound

| Parameter | Value | Target | Comments |

| Potency | |||

| IC50 | Data not publicly available | mGluR5 | Described as a "potent" NAM. |

| Ki | Data not publicly available | mGluR5 | Described as a "potent" NAM. |

| Selectivity | |||

| Off-Target Screening | No notable off-target pharmacology | Various GPCRs, ion channels, kinases, transporters, and enzymes | Based on extensive safety-assessment panels; specific data not shown in publications.[1][2] |

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events lead to the modulation of various downstream effectors, including other ion channels and kinases, ultimately influencing neuronal function. As a negative allosteric modulator, this compound attenuates this signaling cascade in the presence of glutamate.

Experimental Protocols

The characterization of a novel compound like this compound typically involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments that are representative of those used to profile mGluR5 negative allosteric modulators.

Radioligand Binding Assay for mGluR5

This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Radioligand: [³H]-MPEP (a known mGluR5 NAM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hmGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of [³H]-MPEP (e.g., at its Kd concentration), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled mGluR5 NAM (e.g., 10 µM MPEP).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Flux Measurement

This cell-based functional assay measures the ability of a NAM to inhibit the glutamate-induced increase in intracellular calcium concentration, providing a measure of its functional potency (IC50).

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Glutamate solution (agonist).

-

Test Compound: this compound.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating:

-

Plate HEK293-hmGluR5 cells in black, clear-bottom microplates and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a fixed concentration of glutamate (typically an EC80 concentration to elicit a robust response) into each well.

-

Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

-

Normalize the data to the response seen with glutamate alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Conclusion

This compound is a highly selective negative allosteric modulator of mGluR5. Its primary cellular target is well-defined, and its mechanism of action involves the attenuation of Gq/11-mediated signaling pathways. While specific quantitative data on its potency and a detailed public record of its selectivity profile are not available, the qualitative descriptions from its developing institution characterize it as a potent and highly selective compound. The experimental protocols detailed in this guide are representative of the standard methods used to characterize such molecules and provide a framework for the in vitro assessment of novel mGluR5 modulators. Further research and publication of detailed pharmacological data will be crucial for a more complete understanding of the cellular interactions of this compound and its full therapeutic potential.

References

The Enigmatic Case of PF-06422913: A Search for Binding Affinity and Kinetics Reveals a Data Void

Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent records, no specific information regarding the binding affinity, kinetics, or biological target of the compound designated PF-06422913 has been found. This absence of data prevents the creation of the requested in-depth technical guide and suggests the compound may be an internal, undisclosed asset of Pfizer, a withdrawn drug candidate with limited public information, or an incorrect identifier.

Efforts to retrieve data on this compound's physicochemical properties, mechanism of action, and associated experimental protocols were unsuccessful. Standard scientific search strategies, including queries for its chemical structure, biological activity, and any related patents, yielded no relevant results. The "PF" designation is a common prefix for compounds developed by Pfizer, but without further public disclosure, the specifics of this particular molecule remain elusive.

This lack of information makes it impossible to fulfill the core requirements of the request, which included the summarization of quantitative data into structured tables, the detailing of experimental protocols, and the visualization of signaling pathways and experimental workflows using Graphviz.

For researchers, scientists, and drug development professionals interested in this area, the current public knowledge base offers no insights into this compound. Further information would likely only become available through direct disclosure from the originating institution or the publication of research in which this compound is featured. Until such a time, its binding characteristics and kinetic profile remain unknown to the wider scientific community.

Early-Stage Research on PF-06422913: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this compound represents a significant tool for investigating the therapeutic potential of mGluR5 modulation in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the typical early-stage research and methodologies employed in the characterization of mGluR5 NAMs like this compound. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the fundamental experimental approaches and signaling pathways relevant to its mechanism of action.

Core Mechanism of Action: mGluR5 Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulation dampens the downstream signaling cascade initiated by mGluR5 activation.

Quantitative Data Presentation

The following tables summarize the types of quantitative data typically generated during the early-stage in vitro characterization of an mGluR5 NAM. The values presented are illustrative examples based on well-characterized mGluR5 NAMs and are intended to provide a comparative framework. Note: Specific data for this compound is not publicly available.

Table 1: In Vitro Binding Affinity

| Compound | Target | Assay Type | Radioligand | Ki (nM) |

| Representative mGluR5 NAM | Human mGluR5 | Radioligand Binding | [3H]MPEP | < 10 |

| Representative mGluR5 NAM | Rat mGluR5 | Radioligand Binding | [3H]MPEP | < 10 |

Table 2: In Vitro Functional Activity

| Compound | Cell Line | Assay Type | Agonist | IC50 (nM) |

| Representative mGluR5 NAM | HEK293 (human mGluR5) | Calcium Mobilization | Glutamate | < 50 |

| Representative mGluR5 NAM | CHO (rat mGluR5) | IP-One Assay | Quisqualate | < 50 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are standard in the field for characterizing mGluR5 NAMs.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the mGluR5 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human or rat mGluR5 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM CaCl2) is used.

-

Incubation: A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the cell membranes and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (IC50) of the test compound in inhibiting agonist-induced intracellular calcium release.

Methodology:

-

Cell Culture: Cells (e.g., HEK293) expressing mGluR5 are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added at various concentrations and pre-incubated with the cells.

-

Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

IP-One Assay

Objective: To quantify the functional inhibition of agonist-induced inositol monophosphate (IP1) accumulation, a downstream product of the mGluR5 signaling cascade.

Methodology:

-

Cell Stimulation: Cells expressing mGluR5 are incubated with the test compound at various concentrations, followed by stimulation with an agonist.

-

Lysis: The cells are lysed to release intracellular components.

-

HTRF Reaction: The cell lysate is mixed with IP1-d2 and anti-IP1 cryptate reagents (Homogeneous Time Resolved Fluorescence - HTRF).

-

Signal Detection: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Visualizations

Signaling Pathway Diagram

Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow Diagram

Caption: Typical Experimental Workflow for Preclinical Characterization of an mGluR5 NAM.

Conclusion

This compound is a valuable research tool for elucidating the role of mGluR5 in various physiological and pathological processes. While detailed, publicly available preclinical data on this specific compound is limited, the established methodologies for characterizing mGluR5 negative allosteric modulators provide a clear framework for its investigation. The in vitro assays described herein are fundamental for determining its binding affinity and functional potency, while subsequent in vivo studies are crucial for evaluating its pharmacokinetic profile and therapeutic potential. Further research and publication of data specific to this compound will be invaluable to the neuroscience community.

PF-06422913 as a potential therapeutic agent

Notice: Despite a comprehensive search for information regarding the therapeutic agent designated as PF-06422913, no public data, scientific literature, or clinical trial information could be identified for this specific compound. The following guide is a template outlining the expected structure and content for such a document, which would be populated with specific data should information on this compound become publicly available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its therapeutic class, primary mechanism of action, and key preclinical and clinical findings. It would summarize the potential indications for which this agent is being investigated and the overall promise it holds as a therapeutic intervention.

Mechanism of Action and Signaling Pathway

This core section would detail the molecular interactions of this compound. It would identify the primary and any secondary biological targets of the compound. A significant portion would be dedicated to elucidating the signaling pathway(s) modulated by this compound.

Signaling Pathway Diagram:

To illustrate the mechanism of action, a diagram of the relevant signaling pathway would be presented. For instance, if this compound were an inhibitor of a specific kinase in a cancer-related pathway, the diagram would depict the upstream activators, the kinase itself, and the downstream effectors.

Caption: Hypothetical signaling pathway for this compound.

Preclinical Data

This section would present the findings from in vitro and in vivo preclinical studies.

In Vitro Studies

This would include data on the compound's potency, selectivity, and efficacy in cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 / EC50 (nM) | Target Engagement |

| Kinase Assay | Target X | [Value] | [Value] |

| Cell Proliferation | Cancer Cell Line A | [Value] | - |

| Apoptosis Assay | Cancer Cell Line A | [Value] | - |

In Vivo Studies

This would summarize data from animal models, focusing on pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Biomarker Modulation |

| Mouse Xenograft (Cancer Type Y) | [Dose] mg/kg, [Frequency] | [Value] | [Description of change] |

| Rat Orthotopic Model (Cancer Type Z) | [Dose] mg/kg, [Frequency] | [Value] | [Description of change] |

Clinical Data

This section would detail the findings from human clinical trials, if any have been conducted.

Phase I Studies

Information on the safety, tolerability, and recommended Phase II dose (RP2D) would be presented here.

Table 3: Summary of Phase I Clinical Trial Results for this compound

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | [Dose] |

| Dose-Limiting Toxicities (DLTs) | [Description of DLTs] |

| Pharmacokinetics (Cmax, Tmax, AUC) | [Values] |

| Adverse Events (Grade 3/4) | [List of common AEs] |

Phase II/III Studies

Data on the efficacy of this compound in a specific patient population would be summarized.

Table 4: Efficacy Outcomes from a Phase II Study of this compound

| Endpoint | This compound Arm (n=[Value]) | Control Arm (n=[Value]) | p-value |

| Objective Response Rate (ORR) | [Value]% | [Value]% | [Value] |

| Progression-Free Survival (PFS) | [Value] months | [Value] months | [Value] |

| Overall Survival (OS) | [Value] months | [Value] months | [Value] |

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the preclinical and clinical sections.

Experimental Workflow Diagram:

A diagram illustrating the general workflow of a key experiment, such as a cell-based assay, would be included.

Understanding the biological activity of PF-06422913

An In-Depth Technical Guide to the Biological Activity of Palbociclib (PD-0332991)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib, also known by its developmental code PD-0332991 and trade name Ibrance®, is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Palbociclib's mechanism of action centers on the critical G1-S phase checkpoint of the cell cycle, a pathway frequently dysregulated in various cancers.[1][4] This guide provides a comprehensive overview of the biological activity of Palbociclib, detailing its mechanism, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

Palbociclib functions as a reversible, ATP-competitive inhibitor of CDK4 and CDK6.[1] These serine/threonine kinases, in complex with their regulatory partners, Cyclin D, are key drivers of cell cycle progression.[5] The primary molecular mechanism of Palbociclib involves the following steps:

-

Binding to CDK4/6: Palbociclib selectively binds to the ATP-binding pocket of both CDK4 and CDK6.[3]

-

Inhibition of Kinase Activity: This binding prevents the catalytic activity of the Cyclin D-CDK4/6 complexes.[1]

-

Prevention of Rb Phosphorylation: The primary substrate of active CDK4/6 is the Retinoblastoma tumor suppressor protein (Rb). Palbociclib's inhibition of CDK4/6 prevents the hyperphosphorylation of Rb.[2][6]

-

Maintenance of E2F Repression: In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors. This complex actively represses the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle.[1][4]

-

G1 Cell Cycle Arrest: By blocking the release of E2F, Palbociclib effectively halts the cell cycle at the G1 checkpoint, thereby suppressing DNA replication and inhibiting cancer cell proliferation.[2][7]

The activity of Palbociclib is contingent on a functional Rb pathway; cancer cells with a loss of Rb (Rb-negative) are typically resistant to its effects.[2]

Signaling Pathway Modulation

Palbociclib targets the core regulatory axis of the G1 phase of the cell cycle. Mitogenic signals, such as those from growth factor pathways, lead to the expression of Cyclin D, which then complexes with and activates CDK4 and CDK6. The activated CDK4/6-Cyclin D complex phosphorylates Rb, initiating the G1-S transition. Palbociclib intervenes by directly inhibiting the kinase activity of this complex.

Quantitative Biological Activity

The potency of Palbociclib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity against its target kinases and against the proliferation of various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Palbociclib

| Target/Assay | IC50 (nM) | Cell Line/System | Reference(s) |

|---|---|---|---|

| Kinase Activity | |||

| CDK4/Cyclin D1 | 11 | Cell-free assay | [7][8] |

| CDK6/Cyclin D2 | 16 | Cell-free assay | [7][8] |

| CDK4/Cyclin D3 | 9 | Cell-free assay | [7] |

| Cellular Activity | |||

| Rb Phosphorylation (Ser780) | 66 | MDA-MB-435 Breast Cancer | [9] |

| Rb Phosphorylation (Ser795) | 63 | MDA-MB-435 Breast Cancer | [10] |

| Cell Proliferation | 40 - 170 | Rb-positive cancer cell lines | [9] |

| Cell Proliferation | 10 - 600 | Malignant Rhabdoid Tumor lines | [7] |

| Cell Proliferation | 63 | MDA-MB-435 Breast Cancer |[11] |

Note: IC50 values can vary depending on the specific experimental conditions and assay formats used.

Cellular and In Vivo Activity

Palbociclib demonstrates potent anti-proliferative effects across a range of Rb-proficient cancer cell lines. Its primary cellular outcome is a robust G1 cell cycle arrest. In preclinical in vivo models, Palbociclib has shown significant tumor growth inhibition.

Table 2: Summary of Preclinical Activity of Palbociclib

| Model System | Effect(s) Observed | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro (Cell Lines) | |||

| ER+, Luminal Breast Cancer | G1 Arrest, Inhibition of Proliferation | Most sensitive breast cancer subtype. | [2] |

| Multiple Myeloma | G1 Arrest, Sensitization to Bortezomib | Potent activity in 5T33MM myeloma cells. | [7] |

| Hepatocellular Carcinoma | Reversible G1 Arrest, Senescence | Effective in vitro and in ex vivo HCC samples. | [12][13] |

| Canine Mammary Tumors | G1 Arrest, Reduced Migration | Loss of Rb phosphorylation and impaired cell migration. | [14] |

| In Vivo (Xenografts) | |||

| Breast Cancer Xenografts | Tumor Growth Suppression | Near-complete suppression of tumor growth. | [2] |

| Colon Carcinoma Xenografts | Tumor Regression | Significant tumor regression and reduced Rb phosphorylation. |[15] |

Experimental Protocols

The biological activity of Palbociclib is typically characterized using a standard set of biochemical and cell-based assays. Below are the generalized methodologies for these key experiments.

Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of Palbociclib on the enzymatic activity of purified CDK4/6-Cyclin D complexes.

-

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, a substrate (e.g., a synthetic peptide derived from Rb), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Procedure: The kinase, substrate, and varying concentrations of Palbociclib are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, the reaction is stopped. If a radiolabeled ATP is used, the phosphorylated substrate is captured (e.g., on a filter plate), and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of Palbociclib concentration to calculate the IC50 value.

-

Cell Proliferation Assay

-

Objective: To measure the effect of Palbociclib on the proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Palbociclib for a specified period (typically 72 hours).

-

Detection: Cell viability or proliferation is measured. Common methods include:

-

Thymidine Incorporation: Radiolabeled ([³H]) thymidine is added to the wells. Its incorporation into newly synthesized DNA is proportional to cell proliferation and is measured with a beta counter.[9]

-

Metabolic Assays (e.g., WST-1, MTT): A reagent is added that is converted into a colored formazan product by metabolically active cells. The absorbance is read on a plate reader.

-

-

Analysis: The percentage of proliferation inhibition relative to a vehicle control (e.g., DMSO) is plotted against drug concentration to determine the IC50.

-

Cell Cycle Analysis

-

Objective: To determine the effect of Palbociclib on cell cycle distribution.

-

Methodology:

-

Treatment: Cells are treated with Palbociclib at a specific concentration (e.g., 1 µM) for a set time (e.g., 24 hours).

-

Cell Preparation: Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

Staining: Fixed cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI) or Hoechst.[16]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting data is displayed as a histogram, where the fluorescence intensity corresponds to DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G1 peak is indicative of a G1 arrest.[16]

-

Conclusion

Palbociclib (PD-0332991) is a highly specific and potent inhibitor of CDK4 and CDK6. Its biological activity is well-characterized, demonstrating direct inhibition of its target kinases, leading to a robust G1 cell cycle arrest in Rb-proficient cancer cells. The extensive preclinical data, supported by clear quantitative metrics and well-established experimental protocols, have solidified its mechanism of action and paved the way for its successful clinical application. Understanding the intricate details of its interaction with the cell cycle machinery is crucial for optimizing its therapeutic use and developing strategies to overcome potential resistance.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. dovepress.com [dovepress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Palbociclib (PD-0332991) HCl | CDK4/6 inhibitor | CAS 827022-32-2 | Buy Palbociclib (PD-0332991) HCl from Supplier InvivoChem [invivochem.com]

- 8. Palbociclib | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma | Gut [gut.bmj.com]

- 14. In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PF-06422913 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 protein, distinct from the orthosteric glutamate binding site, and inhibits the receptor's response to agonist stimulation. This mechanism of action makes this compound a valuable research tool for studying the physiological roles of mGluR5 and a potential therapeutic agent for various neurological and psychiatric disorders.

These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems, focusing on the use of Human Embryonic Kidney 293 (HEK293) cells stably expressing the mGluR5. The primary functional assay described is the measurement of intracellular calcium mobilization, a key downstream signaling event following the activation of the Gq-coupled mGluR5.

Data Presentation

Currently, specific quantitative data for this compound, such as IC50 values in various cell lines, is not publicly available in the searched scientific literature. The following table is provided as a template to be populated by the researcher with experimentally determined values.

| Cell Line | Agonist Used (e.g., Glutamate, Quisqualate) | Agonist Concentration | This compound IC50 (nM) | Assay Type |

| HEK293-mGluR5 | L-Quisqualate | EC80 | Data to be determined | Calcium Mobilization |

| Primary Neuronal Culture | L-Glutamate | EC50 | Data to be determined | Calcium Mobilization |

Experimental Protocols

Cell Culture of HEK293 Cells Stably Expressing mGluR5

This protocol outlines the standard procedure for maintaining and passaging HEK293 cells engineered to express the metabotropic glutamate receptor 5.

Materials:

-

HEK293 cell line stably expressing human or rat mGluR5

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Geneticin (G418) or other appropriate selection antibiotic

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

96-well, black-walled, clear-bottom cell culture plates

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

-

Cell Maintenance: Culture the HEK293-mGluR5 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete growth medium.

-

Return the flask to the incubator.

-

Intracellular Calcium Mobilization Assay

This functional assay is designed to measure the ability of this compound to inhibit mGluR5 agonist-induced increases in intracellular calcium.

Materials:

-

HEK293-mGluR5 cells

-

Complete growth medium (without selection antibiotic for the assay)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

mGluR5 agonist stock solution (e.g., L-Quisqualate or L-Glutamate in water or appropriate buffer)

-

96-well or 384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

The day before the assay, seed the HEK293-mGluR5 cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).

-

Incubate the plates overnight at 37°C with 5% CO2.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Aspirate the growth medium from the cell plates.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

-

Prepare a working solution of the mGluR5 agonist at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Program the instrument to first add the this compound dilutions (or vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

-

Following the pre-incubation, the instrument should add the mGluR5 agonist to all wells.

-

Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist response at each concentration of the compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Application Notes and Protocols for the Use of an IRAK4 Inhibitor (PF-06650833) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified the compound PF-06422913. However, no public domain information could be found for this specific compound. This document focuses on a closely related and well-documented compound, PF-06650833 , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols and data presented here for PF-06650833 can serve as a comprehensive guide for designing and executing preclinical studies with IRAK4 inhibitors in mouse models of inflammatory and autoimmune diseases.

Introduction and Mechanism of Action

PF-06650833 is a small molecule inhibitor that selectively targets the kinase activity of IRAK4.[1][2][3] IRAK4 is a critical serine-threonine kinase that functions as a master regulator of innate immunity.[4] It plays a central role in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 family receptors (IL-1Rs).[4][5] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex called the Myddosome. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase. This cascade culminates in the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key drivers of autoimmune diseases like rheumatoid arthritis and lupus.[5] By inhibiting IRAK4, PF-06650833 effectively blocks this inflammatory cascade, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.[3]

Signaling Pathway of IRAK4

The diagram below illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of inhibition by PF-06650833.

Data Presentation

Table 1: Pharmacokinetic Parameters of PF-06650833 in Mice

This table summarizes the pharmacokinetic properties of PF-06650833 following a single oral administration. The low oral bioavailability suggests that appropriate formulation and dosing are critical for in vivo efficacy studies.

| Parameter | Value | Unit | Administration |

| Oral Bioavailability (F0–t) | 3.6 | % | Oral |

| Tmax (Time to max concentration) | ~2 | hours | Oral |

| Cmax (Max concentration) | Not specified | - | Oral |

| T1/2 (Half-life) | Not specified | - | Oral |

| AUC0–t (Area under the curve) | Not specified | - | Oral |

| Data derived from a comparative study with compound KIC-0101.[6] |

Table 2: Efficacy of PF-06650833 in a Mouse LPS-Induced Inflammation Model

This table presents the in vivo efficacy of PF-06650833 in reducing TNF-α, a key pro-inflammatory cytokine, in a lipopolysaccharide (LPS)-induced systemic inflammation model.

| Treatment Group | Dose (mg/kg) | Route | TNF-α Inhibition (%) |

| PF-06650833 | 100 | Oral | ~60% |

| Data is estimated from graphical representation in a comparative study.[6] A separate study in rats showed dose-dependent inhibition of LPS-induced TNF-α with free plasma concentrations of 2.1 nM to 150 nM achieved with oral doses of 0.3 to 30 mg/kg.[7] |

Experimental Protocols

The following are detailed protocols for inducing and treating common mouse models of inflammatory and autoimmune diseases where an IRAK4 inhibitor like PF-06650833 would be applicable.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[8]

-

Experimental Workflow Diagram

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model. -

Materials

-

Mice: Male DBA/1J mice, 8-10 weeks old.[9][10] This strain is highly susceptible to CIA.[8]

-

Collagen: Bovine or Chick Type II Collagen (CII), immunization grade.

-

Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

PF-06650833: Synthesized or commercially sourced.

-

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

-

Protocol

-

Preparation of Emulsion: Prepare a 2 mg/mL solution of CII in 0.05M acetic acid. Emulsify this solution 1:1 with CFA (for primary immunization) or IFA (for booster) to a final collagen concentration of 1 mg/mL.[10]

-

Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion (containing 100 µg of collagen) intradermally at the base of the tail.[11]

-

Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion (100 µg of collagen) at a different site near the base of the tail.[11]

-

Disease Monitoring: Begin monitoring for signs of arthritis around day 21. Score paws twice weekly based on a scale of 0-4 for each paw (0=normal, 1=swelling in one digit, 2=swelling in multiple digits, 3=swelling in the entire paw, 4=maximum swelling and ankylosis). The maximum score per mouse is 16.[11] Also, measure paw thickness using a caliper.

-

Treatment Regimen: Once disease is established (clinical score > 4), randomize mice into treatment groups. Administer PF-06650833 or vehicle daily by oral gavage for a specified period (e.g., 20 days).[5] While specific doses for PF-06650833 in the mouse CIA model are not detailed in the provided results, a starting point could be extrapolated from studies with similar compounds (e.g., 25-100 mg/kg).[6]

-

Endpoint Analysis: At the end of the treatment period, collect blood for cytokine and autoantibody analysis (ELISA). Euthanize mice and collect ankle joints for histopathological evaluation (H&E staining) to assess inflammation, cartilage erosion, and bone resorption.[5]

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This is an acute model used to assess the rapid anti-inflammatory effects of a compound.

-

Materials

-

Protocol

-

Compound Administration: Administer a single oral dose of PF-06650833 (e.g., 100 mg/kg) or vehicle to mice.[6]

-

LPS Challenge: After a set pre-treatment time (e.g., 2-3 hours), administer LPS via intraperitoneal (i.p.) injection.[5][6]

-

Sample Collection: Collect blood samples at specified time points post-LPS challenge (e.g., 1 and 3 hours).[5]

-

Endpoint Analysis: Prepare serum from blood samples and measure levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[5][6]

-

Pristane-Induced Lupus Model

This model uses a single injection of pristane to induce a lupus-like syndrome, characterized by autoantibody production and glomerulonephritis, in non-autoimmune mouse strains.[12][13]

-

Materials

-

Protocol

-

Disease Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.[12][14]

-

Treatment Regimen: Treatment can be prophylactic or therapeutic. For a therapeutic approach, begin treatment after disease establishment (e.g., 8 weeks post-pristane injection). PF-06650833 can be administered by incorporating it into the mouse chow for a sustained delivery over several weeks (e.g., for 12 weeks, from week 8 to week 20).[15][16]

-

Monitoring and Sample Collection: Collect serum periodically (e.g., at weeks 4, 8, 12, and 20) to monitor autoantibody levels.[15][16]

-

Endpoint Analysis: At the end of the study (e.g., week 20), measure serum titers of autoantibodies such as anti-dsDNA, anti-SSA, and anti-RNP by ELISA.[15] Harvest kidneys for histopathological assessment of glomerulonephritis (e.g., using PAS staining).[15][16]

-

MRL/lpr Spontaneous Lupus Model

MRL/lpr mice carry the Faslpr mutation and spontaneously develop a severe autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including lymphadenopathy, arthritis, and fatal glomerulonephritis.[17][18][19]

-

Materials

-

Protocol

-

Treatment Regimen: Dosing can be initiated at different stages:

-

Monitoring: Monitor mice weekly for proteinuria (a key indicator of kidney damage) and body weight.[20]

-

References

- 1. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. curis.com [curis.com]

- 6. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. chondrex.com [chondrex.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. researchgate.net [researchgate.net]

- 14. Pristane-Induced Lupus Model [bio-protocol.org]

- 15. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 19. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06422913: A Potent and Selective mGluR5 Negative Allosteric Modulator

For Research Use Only. Not for use in diagnostic procedures.

Abstract

PF-06422913 is an orally active, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this compound offers a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. These application notes provide an overview of the mechanism of action of this compound, general guidelines for its use in in vitro and in vivo research, and representative experimental protocols.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This mode of action allows for a more nuanced modulation of receptor activity compared to competitive antagonists.

Mechanism of Action and Signaling Pathway